Ethen-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1571-60-4 |
|---|---|
Molecular Formula |
C2H4O2 |
Molecular Weight |
60.05 g/mol |
IUPAC Name |
(E)-ethene-1,2-diol |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+ |
InChI Key |
JMCRDEBJJPRTPV-OWOJBTEDSA-N |
SMILES |
C(=CO)O |
Isomeric SMILES |
C(=C/O)\O |
Canonical SMILES |
C(=CO)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Ethen 1,2 Diol
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical methods are powerful tools for elucidating the fine details of molecular structure, including the subtle interplay of forces that govern conformational preferences and intramolecular interactions.
Isomeric Forms and Stereochemistry (e.g., (Z)- and (E)-Ethene-1,2-diol)
Ethene-1,2-diol can exist as two primary stereoisomers: (Z)-ethene-1,2-diol and (E)-ethene-1,2-diol. arxiv.org The "(Z)" configuration (from the German zusammen, meaning together) indicates that the two hydroxyl (-OH) groups are on the same side of the carbon-carbon double bond, while the "(E)" configuration (from the German entgegen, meaning opposite) signifies they are on opposite sides. arxiv.orgnih.gov
Computational studies have consistently shown that the (Z)-isomer is significantly more stable than the (E)-isomer. rsc.org High-level quantum-chemical calculations have quantified this stability difference, with the (Z)-isomer being favored by approximately 20 kJ/mol. rsc.org This substantial energy difference is a key factor influencing the relative populations of these isomers under various conditions.
Further complexity arises from the rotational possibilities of the hydroxyl groups, leading to different conformers for each isomer. For the (Z)-isomer, two main conformers are considered: (syn, anti) and (anti, anti). rsc.org In the (E)-isomer, three conformers are possible: (E)-(syn,syn), (E)-(syn,anti), and (E)-(anti,anti). arxiv.org The energy differences between these conformers are generally smaller than the difference between the (Z) and (E) isomers themselves. arxiv.org
Intramolecular Hydrogen Bonding in Enediols
The greater stability of the (Z)-isomer of ethene-1,2-diol is largely attributed to the presence of an intramolecular hydrogen bond. In this configuration, the hydroxyl groups are in close enough proximity for a hydrogen atom from one group to form a non-covalent bond with the oxygen atom of the other. youtube.com This interaction creates a stabilizing six-membered ring-like structure.
This intramolecular hydrogen bonding has several consequences:
Reduced Activation Energy: The hydrogen bond can lower the activation energy for certain reactions, such as oxidation.
Influence on Reaction Pathways: It can direct the course of a reaction. For instance, in oxidation reactions, (Z)-configured diols tend to favor intermediates that lead to specific products like hydroxyethanal derivatives.
It's important to note that while the concept of intramolecular hydrogen bonding in the gas phase is well-supported for explaining the stability of the gauche conformer, its existence in the crystalline solid state has been questioned. researchgate.net Experimental charge density studies on crystalline ethane-1,2-diol (ethylene glycol), a related saturated diol, did not find evidence for an intramolecular hydrogen bond, with the crystal structure being stabilized by a network of intermolecular hydrogen bonds. researchgate.net However, in the liquid phase, both experimental and simulation data suggest the presence of intramolecular hydrogen bonds. mdpi.comresearchgate.net
Conformational Landscape and Stability
The conformational landscape of ethene-1,2-diol and its saturated analogue, ethane-1,2-diol, is complex due to the rotation around the C-C and C-O bonds. For ethane-1,2-diol, electron diffraction studies and ab initio calculations have identified ten possible unique conformations. acs.orgresearchgate.net
A curious finding is that for ethane-1,2-diol, the gauche conformation (where the hydroxyl groups are 60 degrees apart when viewed down the C-C bond) is more stable than the anti conformation (180 degrees apart) by about 9.6 kJ/mol. pearson.com This is contrary to what would be expected based on steric hindrance alone and is explained by the stabilizing effect of the intramolecular hydrogen bond in the gauche form. youtube.compearson.com
In the liquid state, molecular dynamics simulations indicate that for ethane-1,2-diol, the majority of molecules are in a gauche conformation. mdpi.comresearchgate.net This preference allows for the formation of intramolecular hydrogen bonds. mdpi.comresearchgate.net
Advanced Computational Methodologies
To probe the intricacies of ethene-1,2-diol's behavior, researchers employ a range of advanced computational techniques.
Density Functional Theory (DFT) Applications in Mechanistic and Energetic Studies
Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and energetics of molecules like ethene-1,2-diol. DFT calculations are used to:
Determine Conformational Equilibria: By calculating the energies of different conformers, DFT can predict their relative stabilities and populations. nih.gov
Investigate Reaction Mechanisms: DFT is employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This is crucial for understanding how ethene-1,2-diol participates in processes like the formose reaction, a plausible pathway for the formation of sugars on early Earth.
Calculate Spectroscopic Properties: Theoretical predictions of properties like rotational constants, guided by DFT and other high-level calculations, are essential for interpreting experimental data from techniques like rotational spectroscopy, which was used in the first gas-phase identification of (Z)-1,2-ethenediol. rsc.org
Analyze Hydrogen Bonding: DFT methods, in conjunction with theories like Bader's Atoms in Molecules (AIM), have been used to analyze the nature of intramolecular hydrogen bonds. nih.gov Interestingly, some AIM-based analyses have questioned the existence of a true intramolecular hydrogen bond in vicinal diols like ethane-1,2-diol, despite geometric and spectroscopic evidence suggesting otherwise. nih.gov
Different functionals (e.g., B3LYP, M06-2X) and basis sets are often used to cross-validate computational results and ensure their robustness.
Molecular Dynamics (MD) Simulations for Solvent Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in the liquid phase and their interactions with solvents.
MD simulations of ethane-1,2-diol have provided key insights into:
Liquid Structure: Simulations have confirmed that the gauche conformation, which facilitates intramolecular hydrogen bonding, is predominant in the pure liquid. researchgate.netacs.org
Hydrogen Bonding Networks: MD studies reveal the complex network of both intramolecular and intermolecular hydrogen bonds that dictate the physical properties of liquid ethane-1,2-diol. mdpi.comnih.gov These simulations show that while intramolecular bonds are present, there is also a strong network of hydrogen bonds between molecules. mdpi.com
Solvent Effects: By simulating ethene-1,2-diol in different solvents, researchers can understand how the solvent environment affects its conformational preferences and reactivity. acs.org For example, MD simulations can be used to explain variations in solubility.
Transport Properties: Properties like self-diffusion coefficients can be calculated from MD trajectories, providing a link between molecular structure and macroscopic behavior. acs.org
These simulations often rely on force fields, such as OPLS-AA, which are sets of parameters that describe the potential energy of the system. nih.gov The choice of force field is critical for obtaining accurate results. acs.org
Ab Initio Calculations for Electronic Structure and Spectroscopic Parameters
Ab initio quantum chemical calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are indispensable tools for elucidating the fundamental properties of transient or highly reactive molecules like ethen-1,2-diol. These computational methods provide detailed insights into the molecule's electronic structure and are crucial for predicting and interpreting spectroscopic data.
High-level quantum-chemical calculations have been instrumental in the characterization of this compound. For instance, the spectral analysis and definitive identification of (Z)-1,2-ethenediol in the gas phase were guided by theoretical calculations that predicted its spectroscopic parameters with high accuracy. researchgate.net This synergy between computation and experiment is vital for studying elusive species.
The calculations can determine various structural and spectroscopic parameters. By solving the electronic Schrödinger equation, the equilibrium geometry of different conformers (such as the cis and trans isomers) can be optimized. From these optimized structures, key spectroscopic constants are derived. These include rotational constants (A, B, C), which are essential for interpreting microwave spectra, and vibrational frequencies, which are used to assign features in infrared (IR) and Raman spectra. acs.orgmdpi.com
Furthermore, ab initio methods provide a deep understanding of the electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity. For 1,2-ethenediol, the HOMO is delocalized across the molecule, indicating the regions most likely to donate electrons in a chemical reaction. rsc.org This type of analysis helps explain the compound's role in various chemical transformations.
Table 1: Spectroscopic and Electronic Parameters Determined by Ab Initio Calculations
| Parameter | Significance |
|---|---|
| Optimized Geometry | Predicts bond lengths and angles for the most stable molecular structure. |
| Rotational Constants | Essential for the analysis of microwave rotational spectra, aiding in gas-phase identification. researchgate.net |
| Vibrational Frequencies | Predicts the positions of absorption bands in IR and Raman spectra, corresponding to molecular vibrations. mdpi.com |
| HOMO/LUMO Orbitals | Reveals the electronic structure, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which governs chemical reactivity. rsc.org |
| Conformational Energies | Calculates the relative stability of different isomers, such as the (Z) and (E) forms of this compound. |
Computational Resolution of Thermochemical Data Discrepancies
Thermochemical data, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the energetics and feasibility of chemical reactions. However, experimental measurements of these properties for reactive species like this compound can be challenging, leading to potential discrepancies in reported values. Computational chemistry offers a powerful approach to resolve these inconsistencies and provide highly accurate and internally consistent data.
A prime example of this is the use of Active Thermochemical Tables (ATcT). anl.gov The ATcT approach does not rely on a single experimental or theoretical determination but instead constructs a vast Thermochemical Network (TN) comprising thousands of chemical species and reactions. anl.gov This network includes experimental measurements and high-level theoretical calculations for reaction enthalpies, ionization energies, and other thermochemical quantities.
By using statistical analysis to solve this large network of interconnected thermochemical relationships, the ATcT methodology can identify and resolve conflicts between different data sources. It produces a set of self-consistent thermochemical values with well-defined uncertainties. For this compound, the ATcT provides a robustly determined enthalpy of formation by leveraging its relationship with numerous other chemical species within the network. anl.gov This computational approach effectively averages and validates data from disparate sources, leading to a more reliable value than could be obtained from isolated measurements.
Table 2: Computationally Resolved Enthalpy of Formation for trans-Ethen-1,2-diol
| Data Source | Parameter | Value (at 298.15 K) |
|---|---|---|
| Active Thermochemical Tables (ATcT) | Enthalpy of Formation (ΔfH°) | -266.33 ± 0.88 kJ/mol |
Data sourced from Active Thermochemical Tables (ATcT), which utilize a computational network approach to derive highly accurate thermochemical values. anl.gov
Analysis of Chemical Reaction Networks in Complex Systems
This compound is a key intermediate in several complex chemical systems, and computational methods are essential for mapping and understanding its role within these intricate reaction networks. Such networks, which involve many competing and consecutive reaction steps, are common in fields like prebiotic chemistry and astrochemistry. harvard.eduastrobiology.com
One of the most significant systems where this compound plays a role is the formose reaction, a plausible pathway for the abiotic formation of sugars. harvard.edu Computational studies using "heuristics-aided quantum chemistry" have modeled this network, demonstrating how simple precursors like formaldehyde (B43269) can lead to more complex molecules. harvard.edu In these models, this compound appears as a reactive intermediate that can, for example, react with formaldehyde to form larger sugars. ethz.ch
To explore these vast potential energy surfaces, researchers employ automated reaction discovery tools, such as AutoMeKin. astrobiology.comethz.chresearchgate.net These programs systematically explore possible reaction pathways, identify transition states, and calculate reaction barriers using quantum chemical methods like Density Functional Theory (DFT). ethz.chresearchgate.net This allows for the construction of detailed reaction network models. For example, error-controlled quantum chemical explorations have specifically mapped the reaction pathways involving this compound and formaldehyde, calculating the barrier heights for different routes. ethz.ch
In the context of astrochemistry, computational modeling of gas-phase chemical reaction networks has suggested that (Z)-ethene-1,2-diol is a dominant product in certain pathways involving the formation of complex organic molecules in the interstellar medium. astrobiology.comresearchgate.net These findings highlight the importance of this compound in environments far beyond the Earth and demonstrate the power of computational analysis in predicting the outcomes of complex chemical systems.
Table 3: Computational Analysis of this compound in Complex Systems
| System | Context | Computational Method | Findings |
|---|---|---|---|
| Formose Reaction | Prebiotic Chemistry | Heuristics-Aided Quantum Chemistry | This compound is a key intermediate in the autocatalytic cycles leading to sugar formation. harvard.edu |
| Ethene-1,2-diol + Formaldehyde | Reaction Dynamics | Error-Controlled Quantum Chemistry (AutoMeKin) | Maps specific reaction pathways and calculates energy barriers for the formation of larger carbohydrates. ethz.ch |
| Interstellar Chemistry | Astrochemistry | Automated Reaction Discovery (AutoMeKin), DFT | (Z)-ethene-1,2-diol is predicted to be a significant product in gas-phase reaction networks, aligning with astronomical observations of related molecules. astrobiology.comresearchgate.net |
Advanced Synthesis Methodologies for Ethen 1,2 Diol and Its Derivatives
Chemical Synthesis Approaches
Advanced synthetic strategies provide access to ethen-1,2-diol and its derivatives, often focusing on controlling stereochemistry and incorporating specific functional groups. These methods range from catalytic condensation reactions to high-energy pyrolysis techniques.
The synthesis of specific this compound derivatives can be achieved through the dimerization of aldehydes, particularly heterocyclic aromatic aldehydes. google.com A notable example is the synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol via the dimerization of 2-pyridinecarboxaldehyde (B72084) (picolinaldehyde). google.com This reaction is effectively carried out using a Copper(II) catalyst, such as a Cu(II)/neocuproine complex, under mild conditions. google.com The process involves mixing picolinaldehyde with the catalyst in a water/ROH solvent, often at a moderately elevated temperature of around 65°C in an open atmosphere. google.com The reaction proceeds until a color change from green to brown indicates the formation of the product. google.com
Another approach involves the thermal polymerization of pyridinemethanol derivatives at high temperatures (e.g., 140°C for 24 hours) to produce polymers containing the ethenediol group, such as poly[1,2-di(pyridine-2-yl)ethene-1,2-diol]. google.com This one-step process facilitates the coupling of pyridinic alcohols, avoiding the oxidation step required when starting from aldehydes. google.com
Synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 2-Pyridinecarboxaldehyde (Picolinaldehyde) | google.com |
| Catalyst | Cu(II) complex, preferably with neocuproine | google.com |
| Solvent | Mixture of water and an alcohol (e.g., EtOH) | google.com |
| Temperature | Approximately 65°C | google.com |
| Product | (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol | google.com |
Flash vacuum pyrolysis (FVP) is a powerful technique for generating highly reactive molecules in the gas phase. scripps.eduresearchgate.net A reliable method for producing the unstable (Z)-ethen-1,2-diol involves the FVP of a stereochemically defined bicyclic diol precursor. rsc.orgsns.it Specifically, bis-exo-5-norbornene-2,3-diol is subjected to high temperatures (around 750°C) under high vacuum. rsc.orgsns.itrsc.org This process induces a retro-Diels-Alder reaction, cleaving the strained bicyclic system to yield (Z)-ethen-1,2-diol and cyclopentadiene. sns.itrsc.orgrsc.org The products are then collected in a cold trap for subsequent analysis, often by rotational spectroscopy, which is essential for characterizing such transient species. rsc.orgsns.it This gas-phase synthesis method is crucial for fundamental studies of this compound's properties and reactivity. rsc.org
Achieving stereochemical control is critical in the synthesis of diol derivatives. Various methods have been developed to produce specific stereoisomers. For instance, the dihydroxylation of the double bonds in certain 2-ethenyl-5-nitroimidazole derivatives has been accomplished using the acidic Upjohn procedure, which employs potassium osmate, to furnish the corresponding diols. nih.gov
Furthermore, electrochemistry offers a modern approach for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. rsc.org This method avoids the need for transition metal catalysts or external oxidizing agents, proceeding through the electrooxidation of an olefin followed by nucleophilic attack. rsc.org The stereochemical outcome, favoring the syn-diastereomer, is proposed to arise from a second nucleophilic attack on a captured carbocation intermediate. rsc.org
The ethene-1,2-diyl moiety serves as a planar, conjugated linker in the design of advanced functional materials, such as high-energy-density materials. A key example is the synthesis of ethene-linked bistetrazole derivatives. rsc.org The synthesis of (E)-1,2-di(1H-tetrazol-5-yl)ethene and its derivative, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), has been achieved from readily available starting materials. rsc.orgresearchgate.net The introduction of the planar ethene link between the tetrazole rings has been shown to improve critical properties like density. rsc.org For example, the synthesis of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) results in a compound with a notably high density, and its corresponding dihydroxylammonium salt is formed by reacting it with hydroxylamine. rsc.orgrsc.org These synthetic routes demonstrate the utility of the ethene-1,2-diol structural motif in materials science. mdpi.com
Controlled Synthesis of Stereochemically Defined this compound Derivatives
Prebiotic Chemical Pathways to this compound
Beyond laboratory synthesis, this compound is a molecule of significant interest in the context of prebiotic chemistry and the origins of life.
This compound is recognized as a key intermediate in the formose reaction, a plausible prebiotic pathway for the formation of sugars from simple starting materials. rsc.orgrsc.orgrsc.org The formose reaction involves the polymerization of formaldehyde (B43269) (H₂CO) to produce various carbohydrates, including ribose, a fundamental component of RNA. rsc.orgrsc.org this compound, the enol tautomer of glycolaldehyde (B1209225), is considered a highly reactive species within this reaction network. rsc.orgsns.itrsc.org Its unsaturated structure and high energy facilitate chemical reactions that might otherwise be kinetically hindered, especially in low-temperature environments like the interstellar medium. sns.itrsc.org It is hypothesized that such key intermediates could have formed in extraterrestrial environments and been subsequently delivered to early Earth, contributing to the inventory of organic molecules necessary for abiogenesis. rsc.orgrsc.org
Formation in Extraterrestrial Environments and Delivery to Early Earth
The origins of life on Earth are intrinsically linked to the availability of key prebiotic molecules. Scientific evidence increasingly points to the cosmos as a significant source of these fundamental organic compounds. Among these, this compound and its tautomer, glycolaldehyde, have been identified as crucial players. Their formation in diverse extraterrestrial environments and subsequent delivery to a nascent Earth by comets and meteorites represent a critical pathway for seeding the planet with the building blocks of life. nih.govfishersci.com
Glycolaldehyde, the simplest sugar, has been detected in a variety of extraterrestrial locations, highlighting its widespread presence in the cosmos. It has been observed in the gas and dust clouds near the center of our Milky Way galaxy, such as the Sagittarius B2(N) molecular cloud. scribd.com Furthermore, it has been identified in hot molecular cores like G31.41+0.31 and the protostar system IRAS 16293-2422, which is similar in mass to our sun. scribd.comnih.govfishersci.comeragene.com The detection of these molecules at distances comparable to Uranus's orbit from its star suggests that the building blocks of life can be present in the right place and at the right time to be incorporated into newly forming planets. fishersci.com
The formation of this compound and glycolaldehyde in these environments is thought to occur through several proposed mechanisms. One significant pathway is the formose reaction, which involves the polymerization of formaldehyde (H₂CO). nih.govfishersci.com Formaldehyde is abundant in the universe and has been identified in asteroids, comets, and the interstellar medium. alfa-chemistry.com Laboratory experiments simulating interstellar ice analogs have demonstrated that the irradiation of ices containing methanol (B129727) and carbon monoxide with energetic electrons can produce glycolaldehyde. scribd.com Theoretical studies suggest multiple viable reaction pathways on the surface of interstellar dust grains, even at frigid temperatures of 10 K. scribd.com These can involve radical-radical recombination of species like formyl radical (HCO) and hydroxymethyl radical (CH₂OH), which are themselves formed from precursors like formaldehyde and methanol on icy grain mantles. scribd.comiarc.fr The (Z)-1,2-ethenediol isomer, the enol form of glycolaldehyde, has been specifically identified as a highly reactive intermediate in the formose reaction and is considered a plausible candidate for detection in the interstellar medium. nih.govmpg.de
The delivery of these extraterrestrially synthesized compounds to early Earth is a critical component of the prebiotic narrative. Comets and asteroids, remnants of the early solar system's formation, are considered primary vehicles for this transport. scribd.comwikipedia.org The in-situ detection of glycolaldehyde on the nucleus of comet 67P/Churyumov-Gerasimenko provides strong evidence that such molecules are common constituents of comets. eragene.comfishersci.no
Crucially, these organic molecules must survive the high-energy impact event of delivery. Impact experiments conducted at NASA's Johnson Space Center have shown that glycolaldehyde, both in pure form and when mixed with montmorillonite (B579905) clays (B1170129) (which are common in meteorites), can survive impact pressures ranging from 4.5 to 25 GPa. fishersci.no These experiments indicate that a significant fraction of cometary glycolaldehyde could have been successfully delivered to Earth's surface. fishersci.no Upon arrival, these molecules would have contributed to the "primordial soup," providing a reservoir of starting materials for further chemical evolution. eragene.comfishersci.no For instance, glycolaldehyde can react to form more complex sugars like ribose, a key component of RNA, through the formose reaction. nih.gov
The impact not only delivers these molecules but can also produce others. The same impact experiments that demonstrated the survival of glycolaldehyde also showed the production of other biologically relevant molecules, such as threose, erythrose, glycolic acid, and ethylene (B1197577) glycol. fishersci.no This suggests that the impact event itself could be a creative process, further enriching the prebiotic chemical inventory on early Earth.
Table of Detected and Related Prebiotic Molecules in Extraterrestrial or Simulated Environments:
| Molecule | Detection/Formation Location/Context | Role/Significance |
| Glycolaldehyde | Sagittarius B2(N), IRAS 16293-2422, Comet 67P/C-G, Hot molecular cores, Interstellar ice analogs | Simplest sugar, precursor to ribose |
| (Z)-1,2-Ethenediol | Identified as a reactive intermediate in the formose reaction, plausible for ISM detection | Highly reactive enol form of glycolaldehyde |
| Formaldehyde | Interstellar medium, comets, asteroids | Key starting material for the formose reaction |
| Ethylene Glycol | Produced during simulated cometary impact experiments | A simple diol formed alongside other sugars |
| Glyceraldehyde | Detected in laboratory analogs of extraterrestrial organic residues | A three-carbon sugar, a key prebiotic molecule |
| Threose | Product of simulated cometary impact experiments | A four-carbon sugar |
| Erythrose | Product of simulated cometary impact experiments | A four-carbon sugar |
| Glycolic Acid | Product of simulated cometary impact experiments | A simple hydroxy acid |
Reaction Mechanisms and Reactivity Studies of Ethen 1,2 Diol
Oxidative Reaction Pathways
The oxidation of ethen-1,2-diol can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions.
This compound can be oxidized to produce formic acid. brainly.in With strong oxidizing agents, such as hot, concentrated potassium permanganate, the carbon-carbon double bond is cleaved, leading to the formation of formic acid, which can be further oxidized to carbon dioxide and water. minia.edu.egscienceready.com.au The oxidation of this compound's analogue, ethane-1,2-diol, with reagents like periodic acid or in the presence of copper and oxygen also demonstrates the cleavage of the carbon-carbon bond, forming products like formaldehyde (B43269) which can be subsequently oxidized to formic acid. doubtnut.comrsc.org The aerial oxidation of ethane-1,2-diol in the presence of copper has been shown to produce an oxoethanoate complex before the carbon-carbon bond breaks. rsc.org
The oxidation process can be complex, with the potential for multiple products. For instance, the oxidation of ethane-1,2-diol can yield not only formic acid but also glycolaldehyde (B1209225), glyoxal (B1671930), glycolic acid, and glyoxylic acid, depending on the reaction conditions. quora.com
The stereochemistry of this compound significantly impacts its oxidation reactions. The Z isomer, with the hydroxyl groups on the same side of the double bond, exhibits different reactivity compared to the E isomer.
Studies on analogues have revealed that the Z configuration can lead to different reaction kinetics. For instance, intramolecular hydrogen bonding in the Z isomer can lower the activation energy for oxidation compared to the E isomer. This stereochemical arrangement also influences the distribution of products. The Z isomer tends to favor the formation of geminal diol intermediates, which can lead to hydroxyethanal derivatives rather than products resulting from the cleavage of the carbon-carbon bond.
Oxidation to Formic Acid and Other Products
Reduction and Substitution Reactions
This compound and its analogues can undergo reduction and nucleophilic substitution reactions, further highlighting their chemical versatility.
The reduction of this compound can yield its saturated counterpart, ethylene (B1197577) glycol (ethane-1,2-diol). This transformation can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. In the context of electrochemistry, the reduction of glycolaldehyde, the keto-tautomer of this compound, has been shown to proceed through the adsorption of the enol tautomer (this compound). nih.govconfex.com
The hydroxyl groups of this compound are susceptible to nucleophilic substitution. In analogous reactions with ethane-1,2-diol, these hydroxyl groups can be replaced by other functional groups. vaia.com For example, reactions with halogenating agents like phosphorus triiodide (PI3) or excess hydroiodic acid (HI) can convert ethane-1,2-diol into 1,2-diiodoethane. vaia.comaskfilo.com The mechanism involves the protonation of the hydroxyl group, which then acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. vaia.com
Reduction to Saturated Diols (e.g., Ethylene Glycol)
Reactivity in Astrochemistry
This compound has garnered significant attention in the field of astrochemistry due to its potential role as a precursor for the formation of more complex organic molecules, including sugars, in interstellar environments. uhmreactiondynamics.orgarxiv.org
It is considered a key intermediate in the formose reaction, a plausible pathway for the abiotic synthesis of sugars. uhmreactiondynamics.org This reaction involves the polymerization of formaldehyde to produce various sugars, and this compound is believed to be a crucial reactive species in this process. The identification of glycolaldehyde enol (this compound) in low-temperature ices under conditions mimicking interstellar space suggests its potential availability for prebiotic sugar formation and its possible detection in deep space. uhmreactiondynamics.org
Computational studies have simulated the formation of (Z)-1,2-ethenediol on the surface of amorphous solid water, modeling conditions on interstellar dust grains. arxiv.org These studies propose a two-step synthesis involving the addition of a hydroxyl radical to vinyl alcohol followed by a hydrogen abstraction reaction. arxiv.org While this pathway is not found to be selective and can yield other products, it supports the feasibility of this compound formation in such environments. arxiv.org The detection of the prebiotic molecule glyceraldehyde, which is proposed to be formed from (Z)-1,2-ethenediol, in a molecular cloud at the galactic center further underscores the astrochemical importance of this compound. arxiv.org
Reactions with Hydroxycarbene and Carbohydrate Formation
This compound is a significant intermediate in prebiotic chemistry, particularly in the context of carbohydrate synthesis. Its reactivity, especially with other simple organic molecules, provides plausible pathways for the formation of sugars under prebiotic conditions.
Reaction with Hydroxycarbene:
Computational studies have explored the reaction between this compound and hydroxycarbene (HOCH), a reactive isomer of formaldehyde. These reactions are considered relevant for the formation of simple sugars in the interstellar medium (ISM). Research has revealed several viable gas-phase pathways for the synthesis of glyceraldehyde, a three-carbon sugar (a triose).
The reaction can proceed with both the (Z) and (E) isomers of this compound. Notably, (Z)-ethene-1,2-diol has been detected in the ISM, making its reaction pathways particularly significant. scribd.com The reaction between hydroxycarbene and (Z)-ethene-1,2-diol involves five elementary steps to form glyceraldehyde. scribd.com The process begins with the association of the reactants to form a stable van der Waals complex, which then rearranges to produce cyclopropane-1,2,3-triol. scribd.com While both isomers can lead to glyceraldehyde, the pathway involving (Z)-ethene-1,2-diol is considered more favorable. scribd.com
Table 1: Energetics of Glyceraldehyde Formation Pathways
| Reactant Pathway | Intermediates | Number of Steps | Excess Energy of Product (Glyceraldehyde*) |
|---|---|---|---|
| Hydroxycarbene + (Z)-ethene-1,2-diol | van der Waals complex, cyclopropane-1,2,3-triol | 5 | ~80 kcal/mol |
| Hydroxycarbene + (E)-ethene-1,2-diol | van der Waals complex, cyclopropane-1,2,3-triol | 5 | ~80 kcal/mol |
This interactive table summarizes key findings from computational studies on the reaction between hydroxycarbene and this compound isomers. scribd.com
Role in the Formose Reaction and Carbohydrate Synthesis:
(Z)-Ethene-1,2-diol is recognized as a key intermediate in the formose reaction, a well-known process for the polymerization of formaldehyde into sugars. wikipedia.org This reaction is a leading hypothesis for the abiotic formation of carbohydrates on early Earth. In this context, this compound's high reactivity allows it to react with formaldehyde to synthesize larger carbohydrates, such as trioses (three-carbon sugars) and tetroses (four-carbon sugars). wikipedia.org The identification of (Z)-ethene-1,2-diol as an intermediate supports the plausibility of sugar formation in prebiotic environments, potentially contributing to the origin of life's building blocks. wikipedia.org
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| (Z)-Ethene-1,2-diol | 65144-74-3 |
| (E)-Ethene-1,2-diol | 3036308 |
| Hydroxycarbene | 6432217 |
| Glyceraldehyde | 751 |
| Formaldehyde | 712 |
| Triose (represented by Glyceraldehyde) | 751 |
| Tetrose (represented by D-Erythrose) | 94176 |
This table provides the PubChem Compound Identification numbers (CID) for the chemical compounds discussed in this article.
Applications of Ethen 1,2 Diol in Functional Materials and Polymer Science
Polymerization Chemistry
The polymerization of ethen-1,2-diol and its derivatives opens avenues for the creation of polymers with unique properties. The presence of both a double bond and hydroxyl groups allows for various polymerization strategies.
Controlled Polymerization Strategies for Stereoregular Polymers
Achieving stereoregularity in polymers derived from this compound is crucial for controlling their physical and chemical properties. Stereoregular polymers, such as isotactic and syndiotactic forms, exhibit a high degree of order in the arrangement of their side groups, which can lead to enhanced crystallinity, melting point, and mechanical strength. docbrown.info
Strategies to control the stereochemistry during polymerization include:
Catalyst Selection: The use of specific catalysts is paramount in directing the stereochemistry of the polymer. Ziegler-Natta catalysts and various organometallic complexes, for instance, can enforce regiospecificity during the polymerization process. essentialchemicalindustry.org Chiral ligands or Lewis acids can also be employed to guide the formation of a particular stereoisomer.
Ring-Opening Metathesis Polymerization (ROMP): This powerful technique has been successfully used to synthesize stereoregular ethylene-vinyl alcohol (EVOH) copolymers. By starting with symmetric cyclooctenediol monomers, researchers can control the stereochemistry of the resulting diol units in the polymer chain. Subsequent hydrogenation and deprotection yield well-defined EVOH materials. The stereochemistry of the diol has been shown to significantly impact the polymer's morphology and thermal properties. researchgate.net
Temperature Control: Maintaining mild reaction temperatures, for example around 140°C, can be critical to prevent undesirable side reactions such as isomerization, which would disrupt the stereoregular structure of the polymer.
Synthesis of Poly(ethenediol) Derivatives
The synthesis of polymers from this compound itself can be achieved through addition polymerization, where the carbon-carbon double bond opens up to form the polymer backbone. savemyexams.comsavemyexams.com This results in the formation of poly(this compound), a polymer with a repeating unit of -[CH(OH)-CH(OH)]-. savemyexams.com
Furthermore, various derivatives of this compound can be polymerized to create a diverse range of functional polymers. For example, polymers of ethenediol derivatives like poly[1,2-di(pyridine-2-yl)ethene-1,2-diol] have been synthesized through thermal polymerization. The synthesis of polyesters is another important application, where a diol like ethane-1,2-diol (the saturated analog of this compound) reacts with a dicarboxylic acid in a condensation polymerization. libretexts.orgscholarsresearchlibrary.com While this compound itself is not typically used in this reaction due to the reactivity of the double bond, its derivatives offer potential for creating novel polyesters.
Influence of Monomer Purity and Catalyst Selection on Polymerization Outcomes
The success of polymerization and the properties of the resulting polymer are highly dependent on the purity of the monomer and the choice of catalyst.
Monomer Purity: Trace impurities, such as water or oxygen, can act as inhibitors or trigger unwanted side reactions, leading to polymers with lower molecular weights or undesirable structures. Therefore, rigorous purification of the this compound monomer is essential for achieving controlled polymerization. Studies on the synthesis of poly(ethylene terephthalate) (PET) using bio-derived ethylene (B1197577) glycol have shown that while high purity (above 98 wt%) yields polymers with properties comparable to those from pure ethylene glycol, lower purities can negatively impact properties like tensile strength. researchgate.net
Catalyst Selection: The catalyst plays a pivotal role in determining the reaction rate, polymer molecular weight, and stereochemistry.
For addition polymerization, initiators that can effectively open the double bond are required.
In condensation polymerizations, such as polyester (B1180765) synthesis, catalysts like antimony, germanium, and titanium compounds are commonly used. scholarsresearchlibrary.com The choice of catalyst can also influence the final properties of the polymer. For instance, in the glycolysis of PET, Mg-Fe oxide catalysts have shown high activity and can be reused multiple times. mdpi.com
The development of novel catalysts, such as copper(II) complexes, has enabled the synthesis of specific ethene-1,2-diol derivatives under mild conditions. google.com
Interactive Table: Factors Influencing Polymerization of this compound Derivatives
| Factor | Influence | Examples of Control Measures |
|---|---|---|
| Monomer Purity | Affects molecular weight and polymer structure. | Rigorous purification to remove water and oxygen. |
| Catalyst Selection | Determines reaction rate, molecular weight, and stereochemistry. | Ziegler-Natta catalysts for stereocontrol essentialchemicalindustry.org, Antimony compounds for polyesters. libretexts.org |
| Temperature | Can prevent side reactions like isomerization. | Maintaining mild conditions (e.g., ~140°C). |
| Solvent Choice | Affects solubility and reaction homogeneity. | Polar aprotic solvents like DMSO. |
| Monomer-to-Initiator Ratio | Controls the chain length of the polymer. | Adjusting ratios to produce oligomers or high polymers. |
Design and Synthesis of Advanced Derivatives
The reactivity of this compound makes it a valuable building block for the synthesis of more complex and functionalized molecules.
Integration into High-Energy-Density Materials
The planar structure that can be achieved by incorporating an ethene linkage is a key strategy for increasing the density of materials, a critical factor for high-energy-density materials (HEDMs). Research has shown that incorporating an ethene bridge between tetrazole rings leads to a significant increase in density compared to an ethane (B1197151) bridge. rsc.org
Specifically, the synthesis of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) has yielded a compound with a remarkably high density of 1.91 g cm⁻³ at 100 K. rsc.org This density contributes to a calculated detonation velocity that is superior to that of the widely used explosive RDX, highlighting its potential as a competitive HEDM. rsc.org The introduction of the N-OH group in the tetrazole ring further enhances the density and energetic performance. rsc.org
Role as an Intermediate in the Synthesis of Complex Organic Molecules
This compound and its derivatives are important intermediates in organic synthesis due to the presence of multiple reactive functional groups. google.com They can be used as starting materials or key building blocks for the construction of a wide array of complex organic molecules, including heterocyclic compounds and pharmaceuticals. google.comgoogle.com
For example:
Derivatives such as (E)-1,2-di(thiophen-2-yl)ethene-1,2-diol are valuable for preparing chemotherapeutic agents. The two hydroxyl groups can also impart antibacterial, antifungal, and antiviral properties. google.com
The hydroxyl groups of this compound can be involved in nucleophilic substitution reactions, allowing for their replacement with other functional groups to create diverse derivatives. vaia.com
The double bond can undergo various addition reactions.
The ability to form epoxides from the diol further expands its synthetic utility. google.com
The synthesis of these derivatives often employs transition metal catalysts, such as copper(II) complexes, which facilitate the coupling of smaller precursor molecules. google.comgoogle.com
Interactive Table: Research Findings on Advanced Derivatives of this compound
| Derivative | Application Area | Key Research Finding | Reference |
|---|---|---|---|
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | High-Energy-Density Materials | Exhibits a high density (1.91 g cm⁻³) and superior calculated detonation velocity compared to RDX. | rsc.org |
| (E)-1,2-di(thiophen-2-yl)ethene-1,2-diol | Organic Synthesis, Pharmaceuticals | Serves as a building block for chemotherapeutic agents and possesses potential antimicrobial properties. | google.com |
| Poly[1,2-di(pyridine-2-yl)ethene-1,2-diol] | Polymer Science | Synthesized via thermal polymerization, yielding polymers with defined stereochemistry. |
Astrophysical and Prebiotic Chemical Pathways of Ethen 1,2 Diol
Detection and Presence in the Interstellar Medium
Ethen-1,2-diol, a less stable enol form of glycolaldehyde (B1209225), has been identified as a significant molecule in astrophysical environments. acs.org Its presence in the interstellar medium (ISM) was confirmed through the first detection of the (Z)-isomer of 1,2-ethenediol in the G+0.693-0.027 molecular cloud, located in the Galactic Center. researchgate.netarxiv.org This discovery was significant as it added to the growing inventory of complex organic molecules (COMs) found in space, which are of great interest for their potential role in the origins of life. aanda.org
The detection was made possible through rotational spectroscopy, a technique that identifies molecules based on their unique rotational transitions. researchgate.netrsc.org High-level quantum-chemical calculations provided the necessary spectroscopic parameters to guide the analysis of the observational data. researchgate.netrsc.org The study derived a column density for (Z)-1,2-ethenediol of (1.8 ± 0.1) × 10¹³ cm⁻² and a molecular abundance relative to molecular hydrogen (H₂) of 1.3 × 10⁻¹⁰. researchgate.netarxiv.org In this same molecular cloud, the abundance ratio of its more stable tautomer, glycolaldehyde, to (Z)-1,2-ethenediol was found to be approximately 5.2. acs.orgresearchgate.netarxiv.org
The identification of ethene-1,2-diol is considered plausible given that its components, formaldehyde (B43269) and glycolaldehyde, have both been detected in various astronomical environments. rsc.org While glycolaldehyde has been observed in several star-forming regions, including Sagittarius B2(N), G31.41+0.31, and the solar-type protostar IRAS 16293-2422, the detection of its enol tautomer provides deeper insight into interstellar chemistry. acs.orgaanda.orgnasa.govresearchgate.netarxiv.orgnrao.edu The accurate spectral data obtained from laboratory synthesis and characterization of (Z)-1,2-ethenediol were crucial for enabling its successful search and identification in interstellar space. researchgate.netrsc.org
Table 1: Observational Data for (Z)-1,2-ethenediol in G+0.693-0.027
| Parameter | Value | Reference |
|---|---|---|
| Location | G+0.693-0.027 Molecular Cloud | researchgate.netarxiv.org |
| Column Density | (1.8 ± 0.1) × 10¹³ cm⁻² | researchgate.netarxiv.org |
| Abundance (vs. H₂) | 1.3 × 10⁻¹⁰ | researchgate.netarxiv.org |
| Glycolaldehyde / (Z)-1,2-ethenediol Abundance Ratio | ~5.2 | acs.orgresearchgate.netarxiv.org |
Formation Mechanisms in Extraterrestrial Environments
The formation of ethene-1,2-diol in extraterrestrial environments is a subject of ongoing research, with several viable chemical pathways proposed. It is believed that such key intermediates could form in space and subsequently be delivered to early Earth by comets or meteorites. rsc.orgrsc.orgresearchgate.net The synthesis likely occurs through gas-phase reactions or on the surfaces of icy dust grains, which act as catalytic sites for complex molecule formation. rsc.orgresearchgate.net
Several precursor molecules, themselves detected in the ISM, are thought to be involved in the formation of ethene-1,2-diol. researchgate.netarxiv.org Proposed formation routes include chemical reactions involving:
Formaldehyde (H₂CO): The polymerization of formaldehyde on grain surfaces is a suggested pathway for synthesizing glycolaldehyde and, by extension, its enol tautomer. researchgate.net
Other Radicals and Molecules: Reactions involving the formyl radical (HCO), hydroxymethylene (CHOH), or vinyl alcohol (CH₂CHOH) are also considered viable routes. researchgate.netarxiv.org
One specific proposed mechanism for the formation of (Z)-1,2-ethenediol on the surface of amorphous solid water involves a two-step synthesis starting from vinyl alcohol, through an OH addition followed by a H abstraction reaction. researchgate.net Another pathway suggests that the hydrogenation of glyoxal (B1671930) (CHOCHO) on icy dust grains could lead to glycolaldehyde, a direct tautomer of ethene-1,2-diol. researchgate.net The high reactivity of ethene-1,2-diol, being the higher-energy tautomer of glycolaldehyde, means it can drive chemical reactions even at the very low temperatures characteristic of the ISM, opening up reaction channels that would otherwise be inaccessible. rsc.org It is also proposed as a potential precursor for the formation of the three-carbon sugar glyceraldehyde in the ISM through a reaction with the hydroxymethylene (CHOH) radical. researchgate.netarxiv.org
Table 2: Proposed Precursors for Ethene-1,2-diol Formation in the ISM
| Precursor Molecule/Radical | IUPAC Name | Chemical Formula | Reference |
|---|---|---|---|
| Formaldehyde | Methanal | H₂CO | researchgate.netarxiv.orgresearchgate.net |
| Formyl Radical | Formyl radical | HCO | researchgate.netarxiv.org |
| Hydroxymethylene | Hydroxymethylene | CHOH | researchgate.netarxiv.org |
| Vinyl alcohol | Ethenol | CH₂CHOH | researchgate.netarxiv.org |
| Glyoxal | Ethanedial | CHOCHO | researchgate.net |
Role in Prebiotic Sugar Formation and Abiogenesis on Early Earth
Ethene-1,2-diol is recognized as a crucial, highly reactive intermediate in the formose reaction. rsc.orgrsc.org This reaction is a plausible pathway for the abiotic synthesis of sugars from simple starting materials, most notably formaldehyde. rsc.orgajchem-a.com The formose reaction is considered a cornerstone of prebiotic chemistry, as it provides a route to carbohydrates like glycolaldehyde and glyceraldehyde, which are the foundational building blocks for more complex sugars such as ribose, a key component of RNA. rsc.orgnih.govresearchgate.net
The significance of ethene-1,2-diol lies in its role as the enol tautomer of glycolaldehyde. researchgate.netrsc.org In the initial steps of the formose reaction, the dimerization of formaldehyde can lead to the formation of a cis-enediol tautomer of glycolaldehyde. nih.govresearchgate.net This enediol intermediate is highly reactive due to its electronic structure and stereochemistry. It can readily react with additional formaldehyde molecules in aldol (B89426) addition reactions to build up the carbon chain, leading to the synthesis of three-carbon sugars (trioses) like glyceraldehyde, and subsequently, four-carbon (tetroses) and five-carbon (pentoses) sugars. nih.govresearchgate.net
The theory of abiogenesis—the origin of life from non-living matter—posits that the essential building blocks of life may have formed on a prebiotic Earth or been delivered from extraterrestrial sources. researchgate.netresearchgate.net It is hypothesized that reactive intermediates like ethene-1,2-diol could have formed in interstellar environments and been transported to early Earth via cometary impacts. rsc.orgrsc.orgresearchgate.net Once in the aqueous environments of early Earth, such as mineral-rich tidal pools or near hydrothermal vents, these molecules could have participated in reactions like the formose reaction, contributing to the "primordial soup" from which more complex biomolecules and eventually life arose. researchgate.net
Advanced Analytical Techniques for Ethen 1,2 Diol Characterization
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is the cornerstone for identifying and confirming the structure of ethen-1,2-diol and its derivatives. Each method offers unique insights into the molecule's complex nature.
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive proof of stereochemistry. For derivatives of this compound, this technique has been instrumental in confirming their isomeric forms and solid-state conformations.
For instance, studies on (Z)-ethene-1,2-diyl derivatives have utilized X-ray crystallography to confirm the Z configuration and have identified their crystallization in orthorhombic systems, such as the P212121 space group. Similarly, X-ray crystal diffraction analysis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, a stable derivative, unambiguously solved its structure as the trans (E) isomer. google.com The solved structure revealed the presence of two strong intramolecular hydrogen bonds. google.com
This technique provides precise data on bond lengths, bond angles, and crystal packing, which are essential for understanding the stability and properties of these compounds. The table below summarizes crystal data obtained for a derivative of this compound. google.com
| Parameter | Value |
| Compound | (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol |
| Empirical Formula | C₁₂H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.291(2) |
| b (Å) | 5.8912(12) |
| c (Å) | 15.659(3) |
| β (°) | 96.50(3) |
| Volume (ų) | 1035.5(4) |
| Z (Formula units/cell) | 4 |
| Selected Bond Lengths (Å) | |
| O(1)-C(1) | 1.371(3) |
| C(1)-C(1A) | 1.348(5) |
| C(1)-C(2) | 1.481(4) |
| Selected Bond Angles (°) | |
| O(1)-C(1)-C(1A) | 121.2(2) |
| O(1)-C(1)-C(2) | 112.5(2) |
| C(1A)-C(1)-C(2) | 126.3(2) |
Table based on X-ray diffraction data for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. google.com
For diols, THz spectroscopy can distinguish between different rotational isomers (rotamers) by identifying their unique low-frequency vibrational signatures in the 0.3–3 THz range. While direct THz studies on the unstable this compound are challenging, analysis of its saturated analog, ethane-1,2-diol (ethylene glycol), demonstrates the technique's utility. Studies using THz ellipsometry on ethane-1,2-diol identified a distinct resonance peak near 3.9 THz, which was modeled using a Lorentzian term to account for the vibrational mode. nih.govresearchgate.net This ability to detect specific conformational resonances makes THz spectroscopy a valuable tool for understanding the conformational landscape of this compound.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups and analyzing the molecular structure of this compound. ajchem-a.com
Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups. For this compound, characteristic absorption bands include:
O-H stretching: A broad band in the region of 3200–3600 cm⁻¹, indicative of the hydroxyl groups.
C=C stretching: A band around 1600 cm⁻¹, confirming the presence of the carbon-carbon double bond.
Due to the compound's instability, techniques like cryogenic matrix isolation are often coupled with IR spectroscopy. This method involves trapping the molecule in an inert gas matrix (e.g., argon) at very low temperatures (around 10 K), which suppresses molecular rotation and allows for high-resolution analysis.
Raman Spectroscopy complements IR spectroscopy and is particularly effective for studying the conformational composition of diols in the liquid phase. For the related ethane-1,2-diol, Raman spectra clearly distinguish between the gauche and anti conformers through specific bending modes, such as the antisymmetric mode of the gauche conformer (~525 cm⁻¹) and the symmetric C-C-O bending of the anti conformer (~480 cm⁻¹). mdpi.com
| Spectroscopic Technique | Characteristic Peak/Region (cm⁻¹) | Assignment | Reference |
| Infrared (IR) | ~3200–3600 | O-H stretching | |
| Infrared (IR) | ~1600 | C=C stretching | |
| Raman | ~865 | C-C stretch mode (in ethane-1,2-diol) | mdpi.com |
| Raman | ~525 | Antisymmetric mode (gauche conformer) | mdpi.com |
| Raman | ~480 | Symmetric C-C-O bend (anti conformer) | mdpi.com |
Table of characteristic vibrational spectroscopy peaks for diols.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. ajchem-a.com
A key application of NMR is the differentiation between Z and E isomers. This is achieved by analyzing the coupling constants between protons, particularly the vicinal coupling across the double bond in the diol moiety. For instance, the ¹H NMR spectrum of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) shows the ethene protons as a singlet at 7.62 ppm, while the ¹³C NMR spectrum shows the corresponding ethene carbons at 116.8 ppm. rsc.org The analysis of chemical shifts and coupling patterns allows for unambiguous structural confirmation. rsc.org
| Nucleus | Compound | Chemical Shift (δ) ppm | Reference |
| ¹H | (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 7.62 | rsc.org |
| ¹³C | (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 116.8 (ethene C) | rsc.org |
| ¹³C | (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 144.0 (tetrazole C) | rsc.org |
Table of representative NMR data for an ethene-linked derivative.
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Molecular Analysis
Other Advanced Characterization Techniques
Beyond spectroscopy, other analytical methods are crucial for providing a complete characterization profile.
Elemental Analysis (EA) is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) within a compound. For newly synthesized derivatives of this compound, EA is essential for verifying the empirical formula. ajchem-a.com This technique provides experimental validation that the elemental composition of the synthesized molecule matches the theoretical composition calculated from its proposed chemical formula. For example, various novel ethene-linked and ethane-linked bistetrazole derivatives have been characterized by elemental analysis to confirm their successful synthesis before further investigation of their properties. rsc.org
Differential Scanning Calorimetry (DSC) for Thermal Properties and Stability
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.cz This method is widely applied to determine key thermal events such as melting points, glass transitions, and crystallization, providing critical insights into the thermal stability and polymorphism of chemical compounds. cuni.cz
In the context of this compound, which exists in the solid state as its dimer, 2,5-dihydroxy-1,4-dioxane, DSC is instrumental in characterizing its polymorphic forms and their relative thermal stabilities. irb.hrresearchgate.net Research has identified at least two polymorphs, designated as α and β, which differ in their crystal packing and hydrogen-bonding networks. irb.hrresearchgate.net While the molecular structures within the polymorphs are similar, the arrangement of the molecules in the crystal lattice—a three-dimensional network in the β-form versus 2D layers in the α-form—leads to different thermal behaviors. irb.hr
Research Findings:
The experimental conditions for these analyses are critical for obtaining reproducible results. For instance, the DSC experiments were performed using heating and cooling rates of 2.0, 5.0, and 15.0 K min⁻¹ for the α-polymorph and 5 K min⁻¹ for the β-polymorph under a helium atmosphere. irb.hr
The thermal data obtained from DSC is summarized in the interactive table below.
This application of DSC underscores its utility in elucidating the subtle thermodynamic differences between polymorphic forms of a compound, which is essential for understanding its stability and behavior in the solid state.
Future Research Directions and Outlook
Elucidation of Novel Ethen-1,2-diol Reaction Pathways
This compound is a highly reactive species, and understanding its reaction pathways is fundamental to harnessing its synthetic potential and comprehending its role in complex chemical systems. Future research will likely focus on several key areas:
The Formose Reaction: (Z)-Ethene-1,2-diol is a recognized key intermediate in the formose reaction, a process considered vital for the prebiotic synthesis of sugars from formaldehyde (B43269). rsc.orgrsc.org It is believed to be a reactive species that facilitates the polymerization of formaldehyde into carbohydrates like tetroses and trioses. Further investigation is needed to map the specific steps where ethene-1,2-diol participates and how its transient nature influences the distribution of sugar products under various conditions.
Tautomerization and Isomerization: As the higher-energy enol form of glycolaldehyde (B1209225), ethene-1,2-diol readily tautomerizes to its more stable keto counterpart. researchgate.netresearchgate.net Being the energetic tautomer, it can fuel chemical reactions at very low temperatures where external energy sources are absent. rsc.orgunibo.it Research into controlling this tautomerization is crucial for isolating and utilizing the enediol form.
Oxidation and Reduction: The double bond and hydroxyl groups make ethene-1,2-diol susceptible to various transformations. It can be oxidized to products like formic acid or reduced to yield ethane-1,2-diol (ethylene glycol). Exploring these redox reactions with novel catalysts could open new synthetic routes to valuable C2 compounds.
Astrochemical Pathways: In the interstellar medium (ISM), (Z)-ethene-1,2-diol is proposed to be a precursor to glyceraldehyde through a reaction with the hydroxymethylene (CHOH) radical. researchgate.netastrobiology.com Computational studies also suggest that in gas-phase chemical reaction networks, (Z)-ethene-1,2-diol is a dominant product alongside formaldehyde and glycolaldehyde. arxiv.orgastrobiology.com Continued investigation of these gas-phase reactions is essential for building accurate models of molecular complexity in space.
Development of Advanced Stereoselective Synthetic Methodologies
The inherent instability of ethene-1,2-diol makes its synthesis challenging, particularly with stereochemical control. Current and future research is focused on refining existing methods and developing new ones.
The most reliable method for generating the (Z)-isomer in the gas phase is Flash Vacuum Pyrolysis (FVP) . scripps.eduwikipedia.org This technique involves the thermal decomposition of a stereochemically defined precursor, such as bis-exo-5-norbornene-2,3-diol, at high temperatures (e.g., 750 °C) and low pressure. rsc.orgrsc.orgresearchgate.netrsc.org The process utilizes a retro-Diels-Alder reaction to cleave the strained bicyclic precursor, releasing the desired enediol, which is then trapped cryogenically. researchgate.net
While FVP is effective for laboratory and characterization studies, developing more scalable and stereoselective methods is a key goal. Research into the synthesis of stable derivatives of ethene-1,2-diol provides insight into potential strategies. For example, a method for synthesizing (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol involves the dimerization of 2-pyridinecarboxaldehyde (B72084) using a Cu(II)/neocuproine complex catalyst. google.com The remarkable stability of the resulting enediol is attributed to strong intramolecular O-H···N hydrogen bonds, a feature confirmed by computational studies. researchgate.net This highlights a promising strategy: the use of carefully designed substituents and catalytic systems to stabilize the enediol moiety through intramolecular interactions.
| Method | Description | Precursor Example | Conditions | Isomer | Reference(s) |
| Flash Vacuum Pyrolysis (FVP) | Retro-Diels-Alder reaction under high vacuum. | bis-exo-5-norbornene-2,3-diol | ~750 °C, High Vacuum | (Z) | rsc.orgresearchgate.net |
| Catalytic Dimerization | Cu(II)-catalyzed dimerization of an aldehyde. | 2-Pyridinecarboxaldehyde | 65 °C, Cu(II)/neocuproine | (E) | google.com |
Exploration of Ethene-1,2-diol in Emerging Material Technologies
The high reactivity of ethene-1,2-diol presents both challenges and opportunities in materials science. While its instability has limited its direct application, its functional groups suggest significant potential.
A primary area of exploration is its use as a monomer in polymerization. Theoretical polymerization of ethene-1,2-diol involves the opening of the C=C double bond to produce a repeating unit of -CH(OH)-CH(OH)-, forming the polymer poly(ethene-1,2-diol) . savemyexams.com This structure, with a high density of hydroxyl groups on the polymer backbone, could lead to materials with unique properties such as high hydrophilicity, biodegradability, or capacity for post-polymerization modification. Future research is needed to develop synthetic routes that can control this polymerization process.
Furthermore, the broader class of enediol ligands has shown promise in the creation of advanced hybrid materials. Enediols such as catechol, dopamine, and ascorbic acid can act as powerful chelating agents for metal oxide surfaces, like titanium dioxide (TiO2). nih.govacs.orgresearchgate.net This interaction forms interfacial charge-transfer complexes, which can sensitize the TiO2 to visible light. nih.govacs.org Such enediol-functionalized materials are being investigated for applications in:
Photovoltaics: Enhancing the efficiency of dye-sensitized solar cells.
Photocatalysis: Creating materials that can degrade pollutants under visible light.
Sensing: Developing new chemical sensors based on changes in electronic properties upon ligand binding. researchgate.net
These studies demonstrate the utility of the enediol functional group in tuning the electronic and surface properties of inorganic materials. researchgate.net This suggests that if stable derivatives of ethene-1,2-diol can be synthesized, they could serve as novel, compact ligands for creating functional hybrid materials.
Further Investigation of its Role in Astrochemistry and Prebiotic Evolution
Ethene-1,2-diol is a molecule of profound astrochemical and prebiotic importance. Its recent detection in the interstellar medium has solidified its status as a key player in the formation of complex organic molecules in space.
(Z)-1,2-ethenediol was first definitively detected in the gas phase through rotational spectroscopy and subsequently identified in the interstellar medium toward the G+0.693-0.027 molecular cloud in the Galactic Center. rsc.orgresearchgate.netresearchgate.netastrobiology.comacs.org In this region, the abundance ratio of its more stable tautomer, glycolaldehyde, to (Z)-1,2-ethenediol is measured to be approximately 5. researchgate.netastrobiology.comacs.org
Its presence in the ISM supports theories that key intermediates for life could form in extraterrestrial environments and be delivered to early Earth. rsc.orgrsc.orgnih.gov Ethene-1,2-diol is deeply implicated in the formose reaction , a plausible pathway for the abiotic synthesis of sugars. rsc.orgnih.gov Research suggests it could be formed on the icy mantles of interstellar dust grains and later released into the gas phase. rsc.org
Proposed interstellar formation routes include:
Reactions involving precursors like the formyl radical (HCO), formaldehyde (H2CO), and vinyl alcohol (CH2CHOH). researchgate.netastrobiology.com
Dimerization of the hydroxymethylene (CHOH) radical on grain surfaces. researchgate.net
Furthermore, it is hypothesized that (Z)-1,2-ethenediol is a direct precursor to glyceraldehyde, a three-carbon sugar, through its reaction with the CHOH radical, representing a critical step in the growth of chemical complexity toward biologically relevant sugars in space. astrobiology.comresearchgate.net
Refinement of Computational Models for Complex this compound Systems
Due to its high reactivity and transient nature, computational chemistry is an indispensable tool for studying ethene-1,2-diol. Future progress in understanding this molecule will be closely linked to the continued refinement of theoretical models.
Spectroscopic Characterization: High-level quantum-chemical calculations were instrumental in predicting the rotational and spectroscopic parameters of (Z)-1,2-ethenediol, which directly guided its initial laboratory identification and subsequent detection in the interstellar medium. rsc.orgresearchgate.netresearchgate.netunibo.itrsc.org Ongoing work to refine these calculations for its various isotopologues and isomeric forms remains crucial for future astronomical searches. acs.org
Stability and Energetics: Theoretical methods, such as G4 calculations, have been used to investigate the structure, stability, ionization potentials, and acidity of the various conformers of both (Z)- and (E)-1,2-ethenediol. nih.gov These studies confirm that (Z)-1,2-ethenediol is less stable, less basic, and more acidic than its glycolaldehyde isomer. nih.gov Such models are essential for understanding the thermodynamic landscape that governs its existence and reactivity.
Reaction Dynamics: Automated reaction discovery tools coupled with quantum mechanical calculations (e.g., at the wB97XD/Def2-TZVPP level of theory) are being used to explore complex gas-phase chemical reaction networks. arxiv.orgastrobiology.com These models can predict barrierless pathways and calculate rate coefficients, providing insights into why (Z)-ethene-1,2-diol is a dominant product in certain interstellar chemical pathways. arxiv.orgastrobiology.com
Derivative Stability: Computational analysis has also been key to understanding the stability of synthetic derivatives. Ab initio calculations confirmed that the high stability of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol is a result of strong intramolecular hydrogen bonds, rather than just π-system conjugation. researchgate.net These models provide a predictive framework for designing new, stable enediol systems for various applications.
As computational power increases, these models will become more sophisticated, allowing for the simulation of ethene-1,2-diol in more complex environments, such as on the surfaces of interstellar ice grains and in solution, providing an even deeper understanding of this pivotal molecule.
Q & A
Q. How can researchers design experiments to study the metabolic pathways of ethen-1,2-diol in biological systems?
- Methodological Answer : To study metabolic pathways, use isotopic labeling (e.g., deuterium or carbon-13) to trace this compound in model organisms (e.g., rodents). Analyze metabolites via LC-MS/MS for intermediates like oxalic acid or glycolaldehyde, which are linked to nephrotoxicity in urolithiasis models . Validate findings against clinical data on calcium oxalate (CaOx) deposition in renal tissues.
Q. What analytical techniques are recommended for structural characterization of this compound derivatives?
- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For tautomeric forms (e.g., keto vs. aldehyde), use IR spectroscopy to detect functional groups. Reference IUPAC guidelines for systematic naming of derivatives like 4,4'-ethen-1,2-diylbis(1-methylpyridin-1-ium) .
Q. How can researchers mitigate genotoxicity risks when handling this compound in lab settings?
- Methodological Answer : Follow EFSA’s TTC (Threshold of Toxicological Concern) framework for DNA-reactive mutagens. Perform in vitro Ames tests (bacterial reverse mutation assay) and in vivo micronucleus assays to assess chromosomal damage. Use safety thresholds from benzene-1,2-diol studies as a benchmark, ensuring exposure levels remain below 0.15 μg/day .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic oxidation of this compound in aqueous media?
- Methodological Answer : Investigate micellar catalysis using 1,10-phenanthroline to stabilize intermediates. Under acidic conditions (e.g., 0.5 M H₂SO₄), monitor Cr(VI) reduction kinetics via UV-Vis spectroscopy. Confirm hydroxyl ethanol formation by isolating hydrazone derivatives and analyzing melting points . Stoichiometric ratios (e.g., [Cr(VI)]T : [diol]T = 1:15) optimize yield.
Q. How do stereochemical variations in this compound derivatives influence their biological activity?
- Methodological Answer : Synthesize enantiomers (e.g., D- vs. L-limonene-1,2-diol) via chiral catalysts and test antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) assays. Compare results to structurally related compounds like allylpyrocatechol derivatives, leveraging PubChem bioactivity data (CIDs 70775, 292101) .
Q. What advanced separation techniques resolve close-boiling mixtures of this compound and its analogs?
- Methodological Answer : Employ vapor-liquid equilibrium (VLE) analysis at reduced pressures (20–40 kPa) to separate ethane-1,2-diol from butan-1,2-diol. Use aldolization reactions to selectively modify glycol structures, followed by fractional distillation. Validate purity via GC-MS with polar capillary columns .
Q. How can mass spectrometry detect this compound as a degradation byproduct in pharmaceuticals?
- Methodological Answer : Apply retro-aldol reaction conditions (e.g., 0.25 M KOH in methanol) to degrade steroids and release this compound. Use LC-QTOF-MS to identify [M+H]+ ions (e.g., m/z 62.02) and compare fragmentation patterns to reference standards. Confirm via isotope dilution assays .
Data Management & Validation
Q. What statistical approaches reconcile contradictory data in this compound toxicity studies?
- Methodological Answer : Apply Bayesian meta-analysis to integrate in vitro/in vivo datasets. Weight studies by sample size and experimental rigor (e.g., OECD vs. ECHA protocols). Use tools like Ethool to cross-reference regulatory thresholds (e.g., IARC classifications) and generate risk-assessment reports .
Q. How should researchers validate animal models of this compound-induced nephrotoxicity?
- Methodological Answer : Compare renal CaOx deposition in rodents (28-day ad libitum exposure) to human biopsy data. Quantify urinary oxalate via ion chromatography and correlate with histopathological scores. Use negative controls (e.g., untreated cohorts) to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
